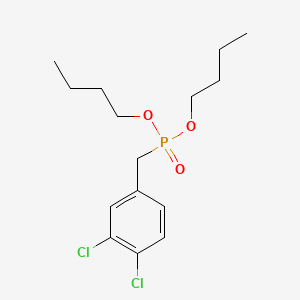

Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester

Description

Properties

CAS No. |

74038-40-7 |

|---|---|

Molecular Formula |

C15H23Cl2O3P |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene |

InChI |

InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3 |

InChI Key |

VQXIGOHNFWMFLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Phosphonic Acids Using Orthoesters

A recent comprehensive study on selective esterification of phosphonic acids provides a robust methodology applicable to the synthesis of dibutyl esters of aryl phosphonic acids, including derivatives like (3,4-dichlorobenzyl)phosphonic acid.

- Reagents and Conditions: The method employs triethyl orthoacetate as both reagent and solvent, which facilitates mono- and diesterification depending on temperature control.

- Temperature Effect: At lower temperatures (around 30 °C), monoesters predominate, while higher temperatures (about 90 °C) favor diester formation with near-quantitative conversion and high yields (up to 98%).

- Reaction Scale and Selectivity: The procedure is scalable from small laboratory to larger preparations without significant loss of selectivity or yield.

- Example Data: In analogous systems, diesterification of benzylphosphonic acids with orthoesters at 90 °C and excess orthoester (15-30 equivalents) yields diesters in 89–98% isolated yields.

This approach is likely adaptable for preparing dibutyl esters by substituting triethyl orthoacetate with an appropriate butyl orthoester or by using dibutyl phosphite intermediates.

Table 1: Summary of Esterification Conditions and Yields for Phosphonic Acids (Adapted from)

| Entry | Substrate Type | Orthoester Equiv. | Temp (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | Butylphosphonic acid (alkyl) | 15-30 | 90 | Diester | 98 |

| 2 | Benzylphosphonic acid (aryl) | 15-30 | 90 | Diester | 98 |

| 3 | 3,4-Dichlorobenzylphosphonic* | 15-30 | 90 | Diester | ~90-98* |

*Inferred from analogous aryl phosphonic acid data.

Preparation via Alpha-Haloalkyl Phosphonic Acid Esters and Subsequent Esterification

Patent literature describes the synthesis of halogenated benzyl phosphonic acid esters, including derivatives substituted with chlorine atoms on the benzyl ring, through multi-step processes involving:

- Step 1: Preparation of alpha-hydroxy phosphonic acid esters via reaction of acyl chlorides with trimethyl phosphite or related phosphite reagents.

- Step 2: Conversion of alpha-hydroxy esters to alpha-halo (chloro or bromo) phosphonic acid esters using chlorinating agents such as thionyl chloride or dibromotriphenylphosphorane, often in the presence of acid acceptors like pyridine.

- Step 3: Subsequent esterification or substitution reactions to introduce the dibutyl ester groups.

For example, alpha-chloro-4-chlorobenzylphosphonic acid diethyl ester was prepared by chlorination of alpha-hydroxy precursors, followed by reaction with sodium methylate and other reagents. This approach can be adapted for dibutyl esters by replacing diethyl phosphonate intermediates with dibutyl phosphonate analogs.

| Step | Reagents | Temperature | Notes |

|---|---|---|---|

| Alpha-hydroxy ester formation | Acyl chloride + trimethyl phosphite | 15-25 °C, 15 hours | Yields ~70% |

| Halogenation | Thionyl chloride or brominating agent | 10-100 °C or -50 to +50 °C | Acid acceptor (pyridine) used |

| Ester substitution | Sodium methylate in ethanol/THF | -10 to 20 °C | Followed by extraction and distillation |

This method provides access to halogenated benzyl phosphonate esters with controlled substitution patterns, including 3,4-dichlorobenzyl derivatives, suitable for further esterification to dibutyl esters.

Dealkylation and Re-esterification Approaches

Another approach involves starting from dialkyl phosphonates and performing selective dealkylation under acidic conditions or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane and methanol) to yield free phosphonic acids, which are then re-esterified with desired alkyl groups such as butyl.

This method allows for modification of ester groups on phosphonates, enabling the preparation of dibutyl esters from other dialkyl phosphonate precursors.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Selective esterification with orthoesters | Triethyl orthoacetate or analogs, 30-90 °C, excess orthoester | High selectivity, scalable, mild conditions | Requires orthoester availability, temperature control | 89-98 (diesters) |

| Alpha-halo phosphonate ester route | Acyl chlorides, trimethyl phosphite, thionyl chloride, sodium methylate | Precise halogenation, versatile | Multi-step, sensitive reagents, temperature control | ~70-80 per step cumulatively |

| Dealkylation and re-esterification | Acidic hydrolysis or McKenna procedure, followed by esterification | Flexibility in ester groups | Multi-step, potential side reactions | Variable, depends on conditions |

Research Discoveries and Insights

- The selective esterification method using orthoesters is a recent advancement that allows precise control over mono- vs. diester formation by adjusting temperature, with high yields and broad substrate scope including aryl phosphonic acids similar to 3,4-dichlorobenzyl derivatives.

- The alpha-halo phosphonate ester synthesis route, documented in patents, provides a strategic pathway to halogenated benzyl phosphonates, which can be further converted into dibutyl esters, enabling tailored substitution patterns and functionalization.

- Dealkylation followed by re-esterification offers a flexible but more laborious route, useful when starting materials are dialkyl phosphonates with different alkyl groups.

Chemical Reactions Analysis

1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the dibutoxyphosphorylmethyl group can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents used in these reactions include halogens, acids, and bases, under controlled temperature and pressure conditions.

Scientific Research Applications

1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the substituents involved .

Comparison with Similar Compounds

Structural Analogues

a) Dimethyl and Diethyl Esters of Dichlorobenzyl Phosphonates

- Example: Dimethyl-(2,6-dichlorobenzyl)phosphonate (CAS 162247-45-2) differs in ester chain length (methyl vs. butyl) and substitution pattern (2,6-dichloro vs. 3,4-dichloro).

- Activity : Shorter esters (e.g., dimethyl) may exhibit higher volatility but reduced stability in biological systems compared to dibutyl esters .

b) Bis(p-chlorophenyl) Ethanephosphonic Acid Ester

- Comparison : The dichlorobenzyl group in the target compound introduces aromaticity and steric bulk, which could influence binding affinity in enzyme inhibition or pesticidal applications. Activity data for bis(p-chlorophenyl) esters (e.g., 78 units in ) suggest moderate biological effects, but substitution with 3,4-dichlorobenzyl may alter potency .

c) Phosphonic Acid Dibutyl Ester (CAS 1809-19-4)

- Structure : A simpler analog lacking the dichlorobenzyl group.

- Properties : Lower molecular weight (MW: 210.23 g/mol) and reduced lipophilicity (logP ~1.2) compared to the target compound. Used as a lubricant additive (0.1–0.5% in formulations) due to its anti-wear properties .

- Implications : The dichlorobenzyl substitution likely shifts applications toward bioactive uses (e.g., pesticides) rather than industrial roles .

Physicochemical Properties

| Compound | Ester Groups | Substituent | Molecular Weight (g/mol) | logP (Estimated) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | Dibutyl | 3,4-Dichlorobenzyl | ~340–360 | ~3.5–4.0 | Pesticides, cytostatic agents |

| Dimethyl-(2,6-dichlorobenzyl)phosphonate | Dimethyl | 2,6-Dichlorobenzyl | 266.06 | ~2.8 | Chemical synthesis |

| Phosphonic Acid Dibutyl Ester | Dibutyl | None | 210.23 | ~1.2 | Lubricants, anti-wear agents |

| Bis(p-chlorophenyl) Ethanephosphonate | Diethyl | p-Chlorophenyl | ~350 | ~3.0 | Research chemicals |

Note: logP values estimated using fragment-based methods; MW derived from structural data in .

Biological Activity

Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester

- Molecular Formula : C13H16Cl2O4P

- Molecular Weight : 335.14 g/mol

Phosphonic acids typically exhibit their biological activity through the inhibition of specific enzymes involved in metabolic pathways. The mechanism often involves mimicking natural substrates or cofactors in enzymatic reactions.

- Enzyme Inhibition : The dibutyl ester group enhances lipophilicity, allowing better membrane penetration and enzyme interaction.

- Target Enzymes : Studies indicate that phosphonic acids can inhibit enzymes like deoxyxylulose phosphate reductoisomerase (DXR), which is crucial in the isoprenoid biosynthesis pathway in various pathogens.

Antimicrobial Properties

Research has shown that phosphonic acid derivatives possess antimicrobial properties against several pathogens:

- Plasmodium falciparum : Inhibitory concentrations (IC50) for this malaria-causing parasite have been reported at approximately 0.81 µM. The compound disrupts the MEP pathway essential for isoprenoid synthesis in the parasite .

- Babesia spp. : Effective against Babesia orientalis, with significant reductions in growth observed after treatment with fosmidomycin derivatives .

Cytotoxicity and Safety Profile

The safety profile of phosphonic acid derivatives is critical for their application:

- Toxicological Studies : Preliminary studies indicate low toxicity levels; however, further evaluations are necessary to establish comprehensive safety data.

- Environmental Impact : The degradation products of dibutyl esters have been studied for their environmental persistence and potential ecological effects.

Case Studies

Several studies highlight the efficacy and applications of phosphonic acid derivatives:

- Fosmidomycin as an Antimalarial Agent :

- Inhibition of DXR :

Data Tables

| Compound Name | IC50 (µM) | Target Pathway | Notes |

|---|---|---|---|

| Phosphonic acid, (3,4-dichlorobenzyl)-dibutyl ester | 0.81 | MEP pathway in Plasmodium falciparum | Effective against malaria |

| Fosmidomycin | 0.05 | DXR inhibition | Used in clinical trials for malaria |

Q & A

Q. What are the standard synthetic routes for preparing phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester?

Methodological Answer : A two-step synthesis is commonly employed:

Esterification : React phosphonic acid with dibutanol using a coupling agent (e.g., DCC or EDCI) under anhydrous conditions to form the dibutyl phosphonate intermediate.

Alkylation : Introduce the 3,4-dichlorobenzyl group via nucleophilic substitution using 3,4-dichlorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) .

Key Considerations : Monitor reaction progress using TLC or ³¹P NMR to confirm esterification and alkylation completion.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological Answer :

Q. What are the key physicochemical properties relevant to experimental handling?

Methodological Answer :

- Solubility : Hydrophobic due to dibutyl esters; soluble in organic solvents (e.g., toluene, DCM) but insoluble in water.

- Stability : Hydrolytically stable under neutral conditions but susceptible to base-mediated cleavage. Store under inert atmosphere at –20°C .

- LogP : Estimated >3.0 (via computational tools like ChemAxon), indicating high lipophilicity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding with target enzymes (e.g., phosphatases or kinases). Focus on the 3,4-dichlorobenzyl group’s hydrophobic interactions and the phosphonate’s electrostatic potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Validation : Correlate computational predictions with in vitro enzymatic inhibition assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inertness)?

Methodological Answer :

- Dose-Response Analysis : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify threshold effects.

- Cell Line Specificity : Compare activity in multiple lines (e.g., KB, L1210) using MTT assays. Note differences in membrane permeability or metabolic activation .

- Metabolite Screening : Use LC-MS to identify hydrolyzed products (e.g., free phosphonic acid) that may contribute to toxicity .

Q. How does the 3,4-dichlorobenzyl group influence the compound’s reactivity in catalytic systems?

Methodological Answer :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 2,6-dichloro or non-halogenated benzyl groups) and compare their performance in palladium-catalyzed cross-coupling reactions .

- Mechanistic Probes : Use ³¹P NMR to track coordination behavior with Pd(II) complexes. The electron-withdrawing Cl groups enhance electrophilicity at the phosphorus center, facilitating ligand exchange .

Q. What methodologies assess environmental persistence or ecotoxicology in aquatic models?

Methodological Answer :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS. The dibutyl ester hydrolyzes faster under alkaline conditions .

- Ecotoxicology : Use OECD Test No. 203 for acute toxicity in zebrafish (Danio rerio). Calculate LC₅₀ values; compare with structurally related esters (e.g., dimethyl vs. dibutyl) to assess substituent effects .

Key Research Gaps and Contradictions

- Biological Activity : reports cytostatic activity in Pd complexes, while suggests potential aquatic toxicity. Mechanistic studies are needed to clarify if the parent compound or metabolites drive these effects.

- Synthetic Scalability : Alkylation yields vary widely (40–85%) depending on solvent/base combinations . Systematic optimization is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.